Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate
Description
Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring substituted with a trifluoromethyl group at position 4, an imino-oxo moiety at position 1, and an ester group at position 2.
Properties
IUPAC Name |
ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3S/c1-2-15-7(13)5-3-16(12,14)4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCGQQFDQBPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=N)(=O)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate typically involves the reaction of ethyl 3-oxo-4-(trifluoromethyl)thiolane-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several trifluoromethylated heterocycles, including pyrazoles, pyrimidines, and thiazolidinones. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Ring Systems: The thiolane ring in the target compound is non-aromatic and sulfur-rich, contrasting with aromatic pyrazoles () and pyrimidines (). This difference may reduce resonance stabilization but enhance conformational flexibility.
- Functional Groups: The imino-oxo group in the target could participate in hydrogen bonding (as discussed in ), similar to the thione group in thiazolidinones . However, the ester group in the target and pyrazole/pyrimidine analogs increases lipophilicity compared to carboxylic acids .
- Trifluoromethyl Positioning : The CF₃ group at position 4 in the thiolane may exert steric and electronic effects distinct from CF₃ at position 3 in pyrazoles or position 2 in pyrimidines .
Physicochemical Properties
Lipophilicity and Polarity :
Stability :
- The imino-oxo group in the target may confer susceptibility to hydrolysis under acidic/basic conditions, contrasting with the more stable amides in .
Biological Activity
Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique thiolane ring structure, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. A comparative analysis showed that it exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid | 14.8 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. In a study assessing α-amylase and urease inhibition, it demonstrated promising results, indicating its potential in managing diabetes and gastric disorders .
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| α-Amylase | 65% |
| Urease | 58% |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The structure allows for effective scavenging of free radicals, reducing oxidative damage.
- Enzyme Interaction : The compound's ability to bind to active sites on enzymes like α-amylase suggests a competitive inhibition mechanism.
- Cell Signaling Modulation : Preliminary studies indicate that it may influence cell signaling pathways related to inflammation and apoptosis.
Case Study 1: Antioxidant Efficacy in Cell Cultures
A series of experiments conducted on human fibroblast cell lines demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls. This suggests a protective role against cellular damage.
Case Study 2: Diabetes Management
In vivo studies using diabetic rat models showed that administration of the compound led to a notable decrease in blood glucose levels, supporting its role as an α-amylase inhibitor. The results indicated a reduction in postprandial hyperglycemia, making it a candidate for further development in diabetes therapeutics.
Q & A
Q. What synthetic methodologies are recommended for Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate?
The compound can be synthesized via multi-step reactions involving trifluoromethylated intermediates. For example, analogous pyrimidine carboxylates are prepared using Suzuki-Miyaura coupling with boronic acids and trifluoromethyl pyridines under palladium catalysis. Reaction progress is monitored via LCMS (e.g., m/z 366 [M+H]+) and HPLC (retention time 1.26 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 366 [M+H]+) and purity assessment.
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to elucidate electronic environments, particularly the trifluoromethyl group.
- X-ray Crystallography : For definitive structural determination using programs like SHELXL .
Q. What are the storage and handling protocols for this compound?
Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Use PPE (gloves, goggles) to avoid exposure. Stability should be verified periodically via HPLC. Similar esters show sensitivity to moisture and light, necessitating desiccated storage .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystal structure of this compound?
The trifluoromethyl group’s electronegativity alters hydrogen-bonding capacity, affecting molecular packing. Graph set analysis (Etter’s formalism) and software like Mercury visualize interactions. Single-crystal X-ray diffraction refined via SHELXL resolves hydrogen-bond networks, while PLATON checks for twinning or disorder .
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
Cross-validation using complementary methods is critical:
Q. What challenges arise in optimizing reaction yields for trifluoromethylated heterocycles?
Steric hindrance from the trifluoromethyl group often reduces reactivity. Optimization strategies include:
Q. How is regioselective introduction of the trifluoromethyl group achieved in thiolane derivatives?
Regioselectivity is controlled via directing groups (e.g., boronic acids in Suzuki couplings) or steric/electronic tuning of reactants. LCMS tracks regioisomer formation, while X-ray crystallography confirms positional accuracy .
Q. What crystallographic software and methods are recommended for structural determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
